Cyclohexylidene vs. Isopropylidene Ketal: Hydrogenolysis Stability Ranking
In a direct comparative study of cleavable groups under LiAlH4–AlCl3 conditions, the cyclohexylidene ketal demonstrated a lower ease of hydrogenolysis compared to an isopropylidene ketal, but was cleaved more readily than a benzylidene acetal. This positions the target compound on a defined stability spectrum crucial for synthetic planning [1].
| Evidence Dimension | Ease of Hydrogenolysis (reductive cleavage) |
|---|---|
| Target Compound Data | Lower ease of hydrogenolysis than isopropylidene ketal; higher ease than benzylidene acetal |
| Comparator Or Baseline | Isopropylidene ketal (cleaved more easily) and benzylidene acetal (cleaved less easily) |
| Quantified Difference | Ranking: Cyclic orthoester > Isopropylidene ketal, Cyclohexylidene ketal > Benzylidene acetal > Ethylidene acetal > Formal |
| Conditions | LiAlH4–AlCl3 (1:1, AlH2Cl) reductive conditions |
Why This Matters
This ranking allows a procurement scientist to select the cyclohexylidene-protected compound for synthetic routes requiring ketal stability under moderately reductive conditions, while avoiding the premature deprotection typical of isopropylidene ketals.
- [1] Bhattacharjee, S. S., & Gorin, P. A. J. (1969). Hydrogenolysis of carbohydrate acetals, ketals, and cyclic orthoesters with lithium aluminium hydride – aluminium trichloride. Canadian Journal of Chemistry, 47(7), 1195-1206. View Source
